(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid is a chiral compound featuring a benzimidazole moiety linked to a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Propanoic Acid Group: The benzimidazole derivative is then reacted with (S)-2-bromopropanoic acid in the presence of a base such as potassium carbonate to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized using reagents such as hydrogen peroxide or peracids.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives
Reduction: Reduced benzimidazole derivatives
Substitution: Substituted benzimidazole derivatives
Scientific Research Applications
(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
®-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
Benzimidazole derivatives: Compounds with similar core structures but different substituents, which can exhibit a range of biological and chemical properties.
Uniqueness
(S)-2-((1H-Benzo[d]imidazol-4-yl)oxy)propanoic acid is unique due to its specific chiral configuration and the presence of both benzimidazole and propanoic acid functionalities. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
(2S)-2-(1H-benzimidazol-4-yloxy)propanoic acid |
InChI |
InChI=1S/C10H10N2O3/c1-6(10(13)14)15-8-4-2-3-7-9(8)12-5-11-7/h2-6H,1H3,(H,11,12)(H,13,14)/t6-/m0/s1 |
InChI Key |
LVUWCJICROICRA-LURJTMIESA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CC=CC2=C1N=CN2 |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC2=C1N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.